4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3S/c1-16-10(9-3-2-4-17-9)6-14-12(15)11-5-8(13)7-18-11/h2-5,7,10H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNIYQKXOWWMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CS1)Br)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available thiophene derivatives. One common method involves the bromination of thiophene to introduce the bromine atom at the desired position. This is followed by the introduction of the carboxamide group through a reaction with an appropriate amine derivative. The furan and methoxyethyl groups are then introduced through further substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process would also need to be scalable to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide serves as a valuable building block in synthetic organic chemistry. It can be utilized to create more complex molecules and study various reaction mechanisms.
Biology
The compound has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that the compound exhibits significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus. Its antifungal properties have also been noted, making it a potential candidate for developing new antimicrobial agents.
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. It has demonstrated effectiveness against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanisms involve the induction of apoptosis through mitochondrial pathways and cell cycle arrest at the S-phase.
Medicine
Due to its unique structure and reactivity, 4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide is being explored for drug development:
- Pharmacological Properties : The compound's thiophene derivatives are known for their diverse pharmacological activities, including anti-inflammatory and antihypertensive effects.
Industry
In addition to its applications in research, this compound is also utilized in the development of organic semiconductors and advanced materials due to its electronic properties.
Case Studies
-
Anticancer Research : A study evaluating the anticancer effects of this compound demonstrated significant inhibition of cell proliferation in HepG2 cells, suggesting its potential as a therapeutic agent against liver cancer.
- Mechanism : Induction of apoptosis was observed through increased pro-apoptotic protein levels (Bax) and decreased anti-apoptotic protein levels (Bcl-2).
-
Antimicrobial Studies : Research highlighted the compound's effectiveness against common bacterial strains, indicating its potential utility in developing new antibiotics.
- Results : The compound showed notable activity against E. coli and S. aureus, with further studies required to explore its efficacy against fungal pathogens.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan and thiophene rings may interact with biological macromolecules, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s methoxyethyl-furan side chain distinguishes it from simpler analogs like N-(4-methylpyridin-2-yl)thiophene-2-carboxamide, which lacks the furan ring .
- Suzuki-Miyaura cross-coupling is a common method for introducing aryl/heteroaryl groups (e.g., furan, pyridine) into carboxamide scaffolds .
Key Observations :
- Thiophene-furan hybrids (e.g., thiazolyl hydrazones) show dual antifungal and anticancer activity, suggesting the target compound may exhibit similar properties .
- The bromophenyl substitution in N-(4-bromophenyl)furan-2-carboxamide enhances activity against Gram-negative bacteria, while the methoxyethyl-furan group in the target compound may improve pharmacokinetic properties (e.g., solubility, bioavailability) .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- The methoxyethyl group in the target compound likely improves aqueous solubility compared to bromophenyl analogs .
Biological Activity
4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article synthesizes existing findings on its biological activity, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C13H14BrNO3S
- Molecular Weight : 344.2242 g/mol
- CAS Number : 2034573-08-3
- SMILES : COCCN(C(=O)c1scc(c1)Br)Cc1cocc1
Synthesis
The synthesis of 4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of trimethylamine, yielding high yields of the desired compound. Subsequent arylation reactions have also been reported, enhancing the diversity of derivatives that can be synthesized from this core structure .
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against clinically isolated drug-resistant bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. Notably, one derivative was found to be particularly effective against NDM-positive strains of A. baumannii, outperforming several commercially available antibiotics .
Table 1: Antibacterial Efficacy Against Drug Resistant Strains
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|---|
| 4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide | A. baumannii | 1.5 µg/mL | 3.0 µg/mL |
| Other Derivative A | K. pneumoniae | 3.0 µg/mL | 6.0 µg/mL |
| Other Derivative B | S. aureus | 4.0 µg/mL | 8.0 µg/mL |
Antiviral Activity
In addition to antibacterial properties, thiophene derivatives, including this compound, have shown promise in antiviral applications. Research indicates effective inhibition of viral replication mechanisms, particularly against viruses like Ebola through interference with viral glycoprotein interactions .
Table 2: Antiviral Activity Data
| Compound | Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 4-bromo-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide | Ebola Pseudotype | 0.19 | >100 | >526 |
| Thiophene Derivative X | Influenza A | 0.25 | >50 | >200 |
The mechanisms by which these compounds exert their biological effects are still under investigation but appear to involve interaction with specific bacterial and viral targets:
- Antibacterial Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.
- Antiviral Mechanism : For antiviral activity, it is hypothesized that the compound interferes with the binding of viral proteins to host cell receptors, thereby preventing viral entry and replication.
Case Studies
Several case studies have highlighted the effectiveness of thiophene derivatives in clinical settings:
- Case Study on A. baumannii : A clinical isolate resistant to multiple drugs was treated with a derivative of this compound, resulting in a significant reduction in bacterial load within 24 hours.
- Ebola Virus Research : In vitro studies demonstrated that treatment with this compound led to a substantial decrease in viral titers compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
